molecular formula C17H17ClN2O3 B2509666 N-(4-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034621-65-1

N-(4-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No.: B2509666
CAS No.: 2034621-65-1
M. Wt: 332.78
InChI Key: XTMRSHHILZEFFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are not specified in the available resources .

Scientific Research Applications

Hydrogen Bond Network Control

One study highlights the control of hydrogen bond network dimensionality in tetrachloroplatinate salts involving isonicotinamide derivatives. This research demonstrates the rational design of two-dimensional NH⋯Cl hydrogen bond networks, which could be essential for developing new materials with specific properties (Angeloni & Orpen, 2001).

Antimicrobial and Anticancer Agents

Research has focused on synthesizing novel compounds with potential antimicrobial and anticancer activities. For example, a study on the synthesis, characterization, antimicrobial screening, and free-radical scavenging activity of acetoxysulfonamide pyrazole derivatives starting from substituted vanillin chalcones, which includes compounds related to isonicotinamide, shows promising results in both fields (Hamada & Abdo, 2015).

Molecular Docking and Drug Design

Another area of research involves the use of molecular docking studies to explore the potential of novel compounds as anticancer and antimicrobial agents. A study incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, alongside isonicotinamide derivatives, found that these compounds showed promising results in vitro against pathogenic strains and in anticancer activity studies, suggesting their use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Novel Drug Delivery Systems

Research on the directed assembly of copper(II)-carboxylates using isonicotinamide demonstrates the potential for creating new inorganic–organic hybrid materials. These materials display consistent supramolecular motifs, suggesting their application in designing novel drug delivery systems (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon assembly research shows its potential in crystal engineering and pharmaceutical cocrystals. This study opens avenues for designing cocrystals of drugs to improve their solubility and pharmacokinetic properties (Reddy, Babu, & Nangia, 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazard information for this compound is not provided in the available resources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available resources .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-1-3-14(4-2-13)20-17(21)12-5-8-19-16(11-12)23-15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMRSHHILZEFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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